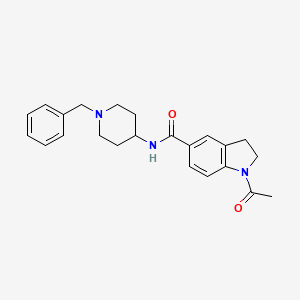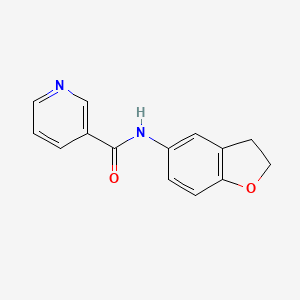![molecular formula C15H18N2O3 B7498006 1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)
1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone, commonly known as MI-2, is a small molecule inhibitor that has been extensively studied in recent years due to its potential applications in cancer therapy. MI-2 is a member of the indole-2-carboxylic acid family of compounds, which have been shown to have potent anticancer activity.
Mecanismo De Acción
MI-2 works by binding to the active site of the MALT1 protein, preventing it from cleaving its downstream targets in the NF-κB signaling pathway. This leads to the inhibition of NF-κB activation and subsequent induction of cell death in cancer cells.
Biochemical and Physiological Effects:
MI-2 has been shown to have a number of biochemical and physiological effects in cancer cells. These include inhibition of NF-κB signaling, induction of apoptosis, and inhibition of cell proliferation. MI-2 has also been shown to have potent antitumor activity in vivo, leading to tumor regression in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MI-2 is its specificity for the MALT1 protein, which makes it an attractive target for cancer therapy. However, MI-2 has some limitations in lab experiments, including poor solubility and stability in aqueous solutions. Additionally, MI-2 has not yet been tested in clinical trials, so its efficacy and safety in humans is not yet known.
Direcciones Futuras
There are a number of future directions for research on MI-2. One area of focus is the development of more potent and selective inhibitors of the MALT1 protein. Additionally, researchers are exploring the use of MI-2 in combination with other anticancer agents to enhance its efficacy. Finally, there is interest in testing MI-2 in clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
MI-2 can be synthesized using a variety of methods, but the most common approach involves the reaction of 5-(morpholinocarbonyl)-2,3-dihydro-1H-indole with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction yields 1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone as the final product.
Aplicaciones Científicas De Investigación
MI-2 has been extensively studied in the context of cancer therapy, where it has been shown to have potent anticancer activity against a variety of cancer cell lines. MI-2 has been shown to inhibit the activity of the MALT1 protein, which is involved in the NF-κB signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to increased cell proliferation and survival. By inhibiting MALT1, MI-2 can effectively block this pathway and induce cell death in cancer cells.
Propiedades
IUPAC Name |
1-[5-(morpholine-4-carbonyl)-2,3-dihydroindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11(18)17-5-4-12-10-13(2-3-14(12)17)15(19)16-6-8-20-9-7-16/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRUYKRAXLKFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea](/img/structure/B7497930.png)
![(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7497949.png)


![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)
![3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7497989.png)
![N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7497996.png)

![N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)


![3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498022.png)

